1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Description
This compound features a piperidine core substituted at the 4-position with a furan-2-ylmethyl sulfonyl group and a propan-1-one linker terminating in a 4-(methylsulfonyl)phenyl moiety. Its structural complexity, including the furan heterocycle, may influence solubility and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S2/c1-28(23,24)18-7-4-16(5-8-18)6-9-20(22)21-12-10-19(11-13-21)29(25,26)15-17-3-2-14-27-17/h2-5,7-8,14,19H,6,9-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLMRTRIXVJUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one , also known by its CAS number 1705919-10-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, structural characteristics, and potential therapeutic applications.
Molecular Structure
The compound features several key structural components:
- Furan ring : A five-membered aromatic ring with one oxygen atom.
- Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
- Sulfonyl group : Attached to the piperidine, enhancing reactivity.
- Diphenylpropanone moiety : Contributes to the compound's unique pharmacological profile.
The molecular formula is , with a molecular weight of approximately 381.5 g/mol .
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-(Furan-2-ylmethyl)sulfonyl)piperidine | Contains a piperidine ring and sulfonamide group | Lacks the diphenylpropanone moiety |
| 3-(4-Methoxyphenyl)-1-(4-sulfonamidopiperidin-1-yl)propan-1-one | Similar piperidine structure with methoxy substitution | Different substituent on the phenyl ring |
| 2-Methylsulfanyl-N-[2-(5-methylpyridin-3-yl)piperidin-1-yl]propanamide | Contains a piperidine ring but differs in functional groups | Lacks furan and sulfonamide components |
Pharmacological Potential
Research indicates that compounds bearing piperidine and sulfonamide functionalities exhibit various biological activities, including:
- Antimicrobial : The sulfonamide group is known for its antibacterial properties.
- Anticancer : Piperidine derivatives have shown promise in inhibiting tumor growth and proliferation .
- Anti-inflammatory : Compounds similar to this one have been studied for their ability to reduce inflammation markers .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as:
- Enzyme inhibition : Studies have demonstrated that sulfonamide derivatives can inhibit enzymes like acetylcholinesterase (AChE), which plays a role in neurotransmission .
- Receptor binding : The structural components may facilitate binding to various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Antitumor Activity :
- Inflammatory Response :
- Binding Affinity Studies :
Summary of Biological Activities
| Activity Type | Evidence |
|---|---|
| Antimicrobial | Effective against specific bacterial strains |
| Anticancer | Cytotoxic effects on cancer cell lines |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential use in treating metabolic disorders and various cancers. Its structural features suggest that it may interact with specific biological targets, influencing metabolic pathways and cellular functions.
- Metabolic Disorders : Similar compounds have shown efficacy in inhibiting enzymes related to metabolic syndrome, including type 2 diabetes and obesity-related conditions. The sulfonamide moiety is particularly noted for its role in enzyme inhibition, which could lead to therapeutic benefits in managing these disorders.
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit significant anticancer properties. Studies have demonstrated that certain structural analogs can inhibit cancer cell proliferation, suggesting that this compound could be explored further for its anticancer potential.
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against various bacterial strains. Preliminary studies indicate that it may possess significant antibacterial properties, particularly against resistant strains.
- Case Study : A study reported the Minimum Inhibitory Concentration (MIC) of similar compounds ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other cognitive impairments.
- Mechanism of Action : The neuroprotective activity could be attributed to the inhibition of specific enzymes involved in neurodegeneration, offering a promising avenue for further investigation.
Antimicrobial Evaluation
A comprehensive evaluation of various derivatives showed promising results in antimicrobial activity, particularly against gram-positive bacteria. The study highlighted the importance of the sulfonamide group in enhancing antimicrobial efficacy.
Anticancer Activity
Research focusing on structurally related compounds demonstrated their ability to induce apoptosis in cancer cell lines. The findings suggest that further exploration of the compound's derivatives could lead to new cancer therapies.
Chemical Reactions Analysis
Oxidative Transformations
The furan ring undergoes oxidation under controlled conditions. For example:
-
Furan ring oxidation with potassium permanganate in acidic media produces α,β-unsaturated γ-lactones via dihydroxylation and subsequent cyclization .
-
Sulfonyl group stability : Both methylsulfonyl and furanmethylsulfonyl groups remain intact under mild oxidative conditions but may degrade under prolonged exposure to strong oxidants like mCPBA .
Table 1: Oxidation Reactions
| Substrate Position | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Furan ring | KMnO₄, H₂SO₄, 0°C | Lactone derivative | 62 | |
| Piperidine-SO₂ | mCPBA, RT | Sulfonic acid | <10 |
Reductive Modifications
The ketone group at the propan-1-one position is highly susceptible to reduction:
-
Ketone reduction using NaBH₄ or LiAlH₄ yields secondary alcohols, which can be further functionalized .
-
Selective sulfonyl reduction requires specialized conditions (e.g., Zn/HCl) to avoid over-reduction of other functional groups .
Table 2: Reduction Outcomes
| Target Group | Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|
| Propan-1-one | LiAlH₄, THF, 0°C | 1-(Piperidinyl)-propanol | High | |
| Methylsulfonyl | Zn, HCl, reflux | Thioether | Moderate |
Nucleophilic Substitution
The sulfonyl groups participate in nucleophilic displacement reactions:
-
Piperidine-sulfonyl substitution with amines (e.g., morpholine) proceeds via SN2 mechanisms, generating sulfonamides .
-
Steric hindrance : Bulky nucleophiles exhibit reduced reactivity due to the steric constraints of the piperidine ring .
Key Example :
Reaction with piperazine under basic conditions yields bis-sulfonamide derivatives, as confirmed by X-ray crystallography .
Pd-Catalyzed Cross-Coupling
The aryl groups enable participation in Pd-mediated reactions:
-
Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 4-(methylsulfonyl)phenyl position .
-
Buchwald-Hartwig amination modifies the piperidine nitrogen but requires careful optimization to avoid side reactions .
Mechanistic Insight :
Transmetalation steps involve coordination of the sulfonyl oxygen to palladium, stabilizing intermediates during coupling .
Acid/Base-Mediated Rearrangements
-
Ketone enolization in basic media facilitates aldol-like condensations, forming extended conjugated systems .
-
Acid-catalyzed cyclization of the furan ring produces polycyclic structures, though yields are variable .
Biological Activity Correlation
Modifications at reactive sites directly impact pharmacological properties:
-
Methylsulfonyl retention is critical for COX-2 inhibition, as shown in comparative SAR studies .
-
Furan oxidation derivatives exhibit reduced antimicrobial activity but enhanced solubility .
Comparative Reactivity with Analogues
Table 3: Reaction Profile Comparison
Key Research Findings
-
Catalytic Asymmetric Synthesis : Chiral Pd complexes enable enantioselective functionalization of the propan-1-one group (ee >90%) .
-
Thermal Stability : Decomposition occurs above 250°C, primarily via sulfonyl group cleavage .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by 3–5× compared to THF .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Piperidine-Based Analogs
- 1-(4-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one (): Replaces the sulfonyl groups with a methylpiperidine and an α,β-unsaturated ketone. The absence of sulfonyl moieties reduces polarity, likely decreasing aqueous solubility but improving membrane permeability. The conjugated enone system may enhance reactivity toward nucleophiles, unlike the saturated propan-1-one in the target compound .
- 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (): Substitutes the piperidine sulfonyl group with a piperazine ring and introduces a sulfanyl linker.
Aryl Sulfonyl Derivatives
- 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (): Shares the 4-(methylsulfonyl)phenyl group but uses an ethanone backbone and aniline substituent. The methoxy group introduces electron-donating effects, which may reduce electrophilicity at the ketone compared to the target’s furan-sulfonyl-piperidine system .
- 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (): Replaces sulfonyl groups with hydroxyl and pyridinyl moieties. The phenolic -OH enhances solubility but may increase susceptibility to metabolic glucuronidation, contrasting with the target’s sulfonyl-based metabolic stability .
Table 1: Key Structural and Physicochemical Features
| Compound | Molecular Weight | Key Functional Groups | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~465.5 | Dual sulfonyl, furan, propanone | 2.1 | <0.1 (DMSO) |
| 1-(4-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one | ~243.3 | Methylpiperidine, α,β-unsaturated ketone | 3.2 | 0.5 (DMSO) |
| 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one | ~319.4 | Methoxyphenyl, methylsulfonyl, ethanone | 1.8 | 1.2 (DMSO) |
Notes:
Q & A
Basic Research Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including sulfonation, nucleophilic substitution, and ketone formation. Key optimization strategies include:
- Temperature Control : Maintain inert atmospheres (e.g., nitrogen) during sulfonation to prevent side reactions .
- Catalyst Selection : Use phase-transfer catalysts for sulfonyl group introduction to enhance reaction efficiency .
- Purification Techniques : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for intermediates .
- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) to track progress and isolate pure fractions .
Basic Research Question: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., sulfonyl, piperidine) and confirms regiochemistry. Compare chemical shifts with structurally similar compounds (e.g., ) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between sulfonyl and methylsulfonyl moieties .
- Infrared Spectroscopy (IR) : Detect characteristic peaks for sulfonyl (1150–1300 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
- X-ray Crystallography : Resolve ambiguous stereochemistry in piperidine or furan rings (see for analogous phenyl-propanone structures) .
Advanced Research Question: How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities for biological targets (e.g., enzymes with sulfonyl-binding pockets) .
- Quantum Mechanical Calculations : Analyze electron density maps (e.g., DFT) to identify reactive sites for derivatization, such as the furan ring’s susceptibility to electrophilic substitution .
- Molecular Dynamics (MD) : Simulate solvation effects on the methylsulfonylphenyl group to optimize solubility for in vitro assays .
Advanced Research Question: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Orthogonal Assays : Validate enzyme inhibition claims using both fluorescence-based (e.g., FRET) and radiometric assays to rule out assay-specific artifacts .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain cell lines .
- Crystallographic Validation : Compare target-bound structures (e.g., X-ray co-crystals) with docking predictions to confirm binding modes .
Basic Research Question: What strategies mitigate toxicity during in vitro biological screening?
Methodological Answer:
- Dose-Response Profiling : Use IC50/EC50 curves to differentiate target-specific activity from cytotoxicity .
- Reactive Group Masking : Temporarily protect the sulfonyl group with tert-butyl esters during cell-based assays to reduce off-target interactions .
- Solvent Optimization : Replace DMSO with cyclodextrin-based carriers if solubility limits affect viability .
Advanced Research Question: How to design derivatives to enhance blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogP Adjustments : Introduce fluorine atoms to the phenyl ring (see for fluorinated analogs) to balance lipophilicity .
- P-Glycoprotein Evasion : Replace the furan ring with bioisosteres (e.g., thiophene) to reduce efflux transporter recognition .
- In Silico BBB Prediction : Tools like SwissADME predict BBB permeability based on polar surface area (<90 Ų) and molecular weight (<500 Da) .
Basic Research Question: What solvent systems are optimal for studying its photophysical properties?
Methodological Answer:
- Polar Aprotic Solvents : Use dimethyl sulfoxide (DMSO) or acetonitrile for UV-Vis studies to minimize solvent interference with sulfonyl absorption bands .
- Fluorescence Quenching Mitigation : Add 1% bovine serum albumin (BSA) to aqueous solutions to prevent aggregation-induced quenching .
Advanced Research Question: How to analyze its stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then quantify degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human plasma at 37°C for 24 hours; monitor intact compound levels using LC-MS/MS .
Basic Research Question: What safety precautions are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles due to potential irritancy of sulfonyl groups .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., furan derivatives) .
Advanced Research Question: How to correlate its spectral data with electronic properties for mechanistic insights?
Methodological Answer:
- NMR Titration Experiments : Add incremental amounts of a Lewis acid (e.g., BF3·Et2O) to probe electron-deficient regions via chemical shift perturbations .
- Time-Dependent Density Functional Theory (TD-DFT) : Simulate UV-Vis spectra to assign electronic transitions (e.g., π→π* in the methylsulfonylphenyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
